![molecular formula C18H15N3O4S2 B2590774 N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 899983-01-8](/img/structure/B2590774.png)

N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

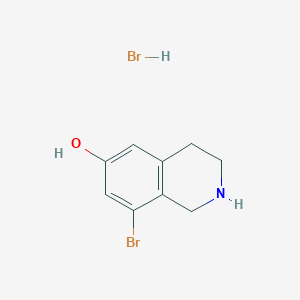

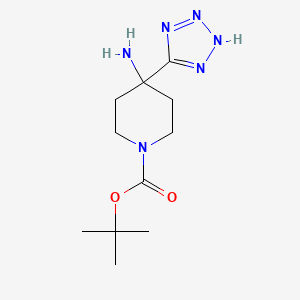

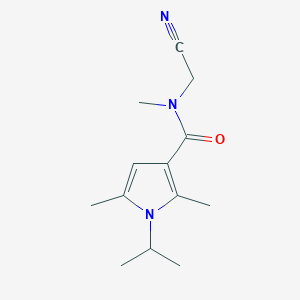

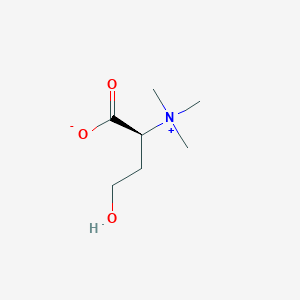

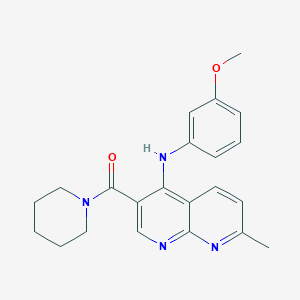

This compound is likely an organic compound containing multiple functional groups, including a cyano group (-CN), a thiophen group (a sulfur-containing ring), a furan group (an oxygen-containing ring), and a sulfamoyl group (-SO2NH2). These functional groups could potentially give the compound various chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the cyano group might undergo reactions like reduction, while the thiophen and furan rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds with structural similarities to N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, were synthesized through direct acylation reactions. The solid-state properties of these compounds were elucidated using X-ray single crystallography, highlighting their potential in material science and sensor applications due to their colorimetric sensing capabilities for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Chemical Reactivity and Applications

In another study, furan-2-yl(phenyl)methanol derivatives, closely related to the furan component of this compound, were involved in aza-Piancatelli rearrangement reactions. This process led to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the chemical versatility and potential for generating complex heterocyclic structures, which could be pivotal in pharmaceutical and material sciences (Reddy et al., 2012).

Advanced Materials and Sensing Technologies

A novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives was developed, utilizing 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione intermediates. These compounds, due to their structural diversity and functional group variation, hold significant promise in the development of advanced materials and sensing technologies, reflecting the potential applications of this compound derivatives in these fields (Yin et al., 2008).

Photovoltaic Applications

The impact of different conjugated linkers, including furan, on the performance of dye-sensitized solar cells was investigated using phenothiazine derivatives. The study highlighted that the furan-linked derivative exhibited a significant improvement in solar energy-to-electricity conversion efficiency, indicating the potential of furan-containing compounds, similar to the furan moiety in this compound, in photovoltaic applications (Kim et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-21(12-15-3-2-9-25-15)27(23,24)16-6-4-13(5-7-16)17(22)20-18-14(11-19)8-10-26-18/h2-10H,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDPZRTVLLTMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-](/img/structure/B2590701.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)